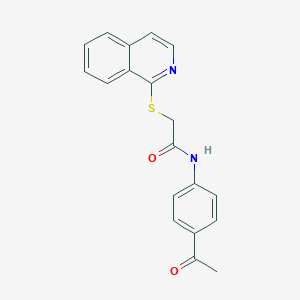
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. It has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and apoptosis. Additionally, this compound 741 has been found to modulate the activity of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 741 have been investigated in various in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, this compound 741 has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In animal studies, this compound 741 has been found to exhibit analgesic properties by reducing the nociceptive response in mice.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, the synthesis method for this compound 741 is relatively simple and can be optimized for high yield and purity. However, one of the limitations of this compound 741 is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound 741 before it can be considered for clinical trials.
将来の方向性
Several future directions for the research on N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 can be explored, including its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the mechanism of action of this compound 741 and its potential targets. Moreover, the development of more efficient synthesis methods and analogs of this compound 741 may enhance its therapeutic efficacy and bioavailability.
Conclusion:
This compound 741 is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to investigate the potential of this compound 741 as a therapeutic agent and to optimize its efficacy and bioavailability.
合成法
The synthesis of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 involves the reaction of 4-acetylphenyl isothiocyanate with isoquinoline-1-thiol in the presence of a base. The resulting compound is then acetylated to obtain the final product. This method has been reported in several research articles, and the purity and yield of the compound have been optimized through various modifications.
科学的研究の応用
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and modulating the activity of cyclooxygenase enzymes. Additionally, this compound 741 has shown promising results in preclinical studies as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound 741 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
特性
分子式 |
C19H16N2O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)14-6-8-16(9-7-14)21-18(23)12-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12H2,1H3,(H,21,23) |
InChIキー |
DIHFIRVCZLJYKF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

